2-(2,5-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid
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Overview
Description
2-(2,5-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to an isoindoline core, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dichlorophenylamine with phthalic anhydride under acidic conditions to form the isoindoline core. This intermediate is then subjected to further reactions to introduce the carboxylic acid group.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. For example, the use of palladium-catalyzed coupling reactions can be employed to efficiently introduce the dichlorophenyl group into the isoindoline structure. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial to achieve high efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the dichlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted isoindoline derivatives.
Scientific Research Applications
2-(2,5-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. Additionally, its ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid
- 2-(3,5-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid
- 2-(2,5-Dichlorophenyl)-1,3-dioxoisoindoline-4-carboxylic acid
Uniqueness
Compared to similar compounds, 2-(2,5-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid exhibits unique properties due to the specific positioning of the dichlorophenyl group and the carboxylic acid group. This unique structure can influence its reactivity, biological activity, and potential applications. For instance, the specific arrangement of substituents may enhance its binding affinity to certain biological targets, making it a more potent compound in certain therapeutic applications.
Biological Activity
2-(2,5-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS No. 294861-48-6) is a synthetic compound with potential biological significance. Its structure features a dichlorophenyl moiety and a dioxoisoindoline framework, which may contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
- Molecular Formula : C₁₅H₇Cl₂NO₄
- Molecular Weight : 336.13 g/mol
- IUPAC Name : this compound
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines, including HeLa and Bel-7404 (human liver carcinoma) cells. The IC50 values for these compounds typically range from 5.0 to 15.0 µM, indicating potent antiproliferative effects .
- Mechanism of Action : The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. This suggests that the compound might share similar mechanisms of action due to its structural characteristics.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored through various assays:
- Minimum Inhibitory Concentration (MIC) : Preliminary studies suggest that derivatives of this compound exhibit moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. MIC values for related compounds range from 10 to 50 µg/ml .
- Biofilm Inhibition : The ability of these compounds to inhibit biofilm formation was also assessed. Results indicated that certain derivatives could effectively prevent biofilm development in clinical isolates of Staphylococcus aureus .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using the DPPH assay:
- DPPH Assay Results : Compounds similar to this isoindoline derivative demonstrated significant scavenging activity against DPPH radicals. The antioxidant activity was quantified with IC50 values ranging from 20 to 30 µg/ml .
Case Study 1: Anticancer Efficacy in Liver Carcinoma
A study investigated the effects of a closely related isoindoline derivative on Bel-7404 cells. The results indicated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage at concentrations as low as 10 µM.
Case Study 2: Antimicrobial Assessment
A series of derivatives were tested against clinical isolates from infected patients. The study found that certain compounds exhibited superior antibacterial activity compared to standard antibiotics, suggesting their potential as novel therapeutic agents.
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2NO4/c16-8-2-4-11(17)12(6-8)18-13(19)9-3-1-7(15(21)22)5-10(9)14(18)20/h1-6H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPULTEWMPQHULS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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